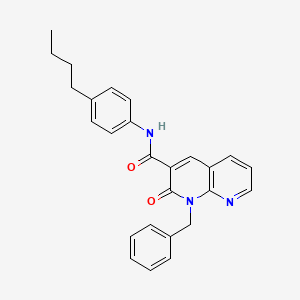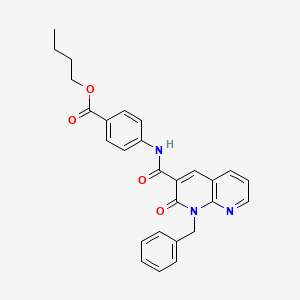
1-benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-N-(4-butylphenyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide (hereafter referred to as BNBOC) is a heterocyclic compound, which is part of the family of naphthyridine carboxamides. BNBOC has been studied extensively over the past few decades due to its potential applications in medicine and science.
Aplicaciones Científicas De Investigación
BNBOC has been studied for its potential applications in medicine and science. It has been used in the synthesis of various compounds, such as anti-inflammatory drugs, antibiotics, and antifungals. Additionally, BNBOC has been used in the synthesis of various peptides, which have potential applications in drug delivery and cancer therapy. BNBOC has also been studied for its potential applications in the synthesis of various drugs, such as anticonvulsants and antipsychotics.
Mecanismo De Acción
The mechanism of action of BNBOC is not completely understood. However, it is believed that BNBOC acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of pro-inflammatory molecules, such as prostaglandins. By inhibiting the production of these molecules, BNBOC has the potential to reduce inflammation in the body.
Biochemical and Physiological Effects
BNBOC has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BNBOC has the potential to reduce inflammation and reduce the production of pro-inflammatory molecules. Additionally, BNBOC has been shown to have anti-cancer effects in animal models, as well as the potential to reduce the risk of heart disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BNBOC has a number of advantages and limitations for lab experiments. One of the main advantages of BNBOC is its low toxicity, which makes it safe to use in lab experiments. Additionally, BNBOC is relatively stable and can be stored for long periods of time without degrading. However, BNBOC is not soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for BNBOC research. One potential direction is the development of new drug delivery systems using BNBOC. Additionally, further research could be done on the potential anti-cancer effects of BNBOC. Additionally, further research could be done on the potential of BNBOC to reduce the risk of heart disease. Finally, research could be done on the potential of BNBOC to be used in the synthesis of new drugs.
Métodos De Síntesis
BNBOC can be synthesized through a variety of methods, including Wittig reaction, reductive amination, and condensation. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt, which is then treated with a base to form the desired product. The reductive amination method involves the reaction of an amine with a carbonyl compound in the presence of a reducing agent such as sodium borohydride. The condensation method involves the reaction of an amine with an aldehyde or ketone, and is often used when other methods are not successful.
Propiedades
IUPAC Name |
1-benzyl-N-(4-butylphenyl)-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O2/c1-2-3-8-19-12-14-22(15-13-19)28-25(30)23-17-21-11-7-16-27-24(21)29(26(23)31)18-20-9-5-4-6-10-20/h4-7,9-17H,2-3,8,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMWOYZVWJXSCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-chlorophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547704.png)
![1-[(3-chlorophenyl)methyl]-5-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6547711.png)
![N-(2-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547712.png)
![N-(3-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547713.png)
![N-(2-ethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547715.png)
![6-oxo-N-[4-(propan-2-yl)phenyl]-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547726.png)
![N-(2,5-dimethylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547746.png)
![N-(2-methoxy-5-methylphenyl)-6-oxo-1-{[4-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B6547754.png)

![1-benzyl-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547770.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547775.png)
![1-benzyl-2-oxo-N-[4-(trifluoromethoxy)phenyl]-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B6547779.png)

